molecular formula C4H5N2NaO2S B1374995 Sodium 1-methyl-1H-pyrazole-4-sulfinate CAS No. 1138034-18-0

Sodium 1-methyl-1H-pyrazole-4-sulfinate

Cat. No. B1374995
CAS RN: 1138034-18-0
M. Wt: 168.15 g/mol
InChI Key: MAZOSGFLSVGQME-UHFFFAOYSA-M
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Description

Sodium 1-methyl-1H-pyrazole-4-sulfinate is a chemical compound with the molecular formula C4H5N2NaO2S . It has a molecular weight of 168.15 . This compound is typically stored in an inert atmosphere at room temperature .


Physical And Chemical Properties Analysis

Sodium 1-methyl-1H-pyrazole-4-sulfinate is a solid at room temperature . It has a molecular weight of 168.15 . The compound is stored in an inert atmosphere at room temperature . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility could not be found.

Scientific Research Applications

Transition Metal-Free Synthesis

Sodium 1-methyl-1H-pyrazole-4-sulfinate is used in the transition metal-free synthesis of sulfonated pyrazoles, which is a novel method for constructing diverse sulfonated pyrazoles from readily available materials under mild conditions (Jiawen Chen et al., 2021).

Molecular Iodine-Catalyzed Sulfonylation

This compound is also involved in molecular iodine-catalyzed direct sulfonylation of pyrazolones, a methodology allowing the synthesis of valuable sulfonated pyrazoles using simple, readily-available materials without requiring metals or cryogenics (Wei Wei et al., 2017).

Sulfonamide Synthesis

Additionally, Sodium 1-methyl-1H-pyrazole-4-sulfinate is used in the synthesis of sulfonamides from azoles, demonstrating good substrate scope and tolerance for various functionalities (Li-li Fu et al., 2017).

Ionic Liquid-Supported Synthesis

It is also employed in the synthesis of 4,4ʹ-(arylmethylene)-bis-(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives, using ionic liquid on nanoporous Na+-montmorillonite as a catalyst (F. Shirini et al., 2015).

Catalytic Reactions in Aqueous Media

Sodium 1-methyl-1H-pyrazole-4-sulfinate is utilized in sodium dodecyl benzene sulfonate-catalyzed reactions for the synthesis of pyrazolones in water under mild conditions (Yongjun Zheng et al., 2018).

Electro-catalyzed Transformations

It has applications in electro-catalyzed transformations, such as the synthesis of 1,4-dihydropyrano[2,3-c]pyrazole derivatives in a green medium (Zahra Vafajoo et al., 2015).

Green Chemistry in Synthesis

Sodium 1-methyl-1H-pyrazole-4-sulfinate is used in the synthesis of medicinally significant pyrano[2,3-c]pyrazoles, aligning with the principles of green chemistry (A. I. Ilovaisky et al., 2014).

Safety and Hazards

Sodium 1-methyl-1H-pyrazole-4-sulfinate is classified with a GHS07 pictogram . The signal word for this compound is "Warning" . It has hazard statements H315 and H319 , indicating that it causes skin irritation and serious eye irritation. Precautionary statements include P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, and P332+P313 .

properties

IUPAC Name

sodium;1-methylpyrazole-4-sulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2S.Na/c1-6-3-4(2-5-6)9(7)8;/h2-3H,1H3,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZOSGFLSVGQME-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N2NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 1-methyl-1H-pyrazole-4-sulfinate

CAS RN

1138034-18-0
Record name sodium 1-methyl-1H-pyrazole-4-sulfinate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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